2-Chloro-4-fluoro-N-methylaniline

Descripción

BenchChem offers high-quality 2-Chloro-4-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

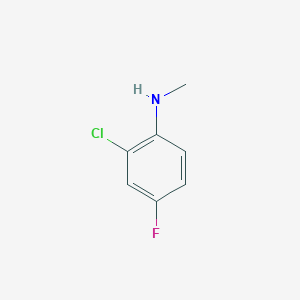

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823189-16-8 | |

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-N-methylaniline

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Landscape of Substituted Anilines

In the realm of pharmaceutical and materials science research, substituted anilines are foundational building blocks. Their utility stems from the nuanced interplay between the aniline backbone and the attached functional groups, which collectively dictate the molecule's reactivity, binding affinity, and overall physical behavior. 2-Chloro-4-fluoro-N-methylaniline (CAS No. 823189-16-8) is a case in point—a molecule poised for exploration in various synthetic endeavors.[1] This guide provides a comprehensive overview of its physical properties, offering both established data and predictive insights grounded in the behavior of structurally related analogs.

The strategic placement of a chloro group, a fluoro group, and an N-methyl group on the aniline scaffold creates a unique electronic and steric environment. This substitution pattern is of significant interest to medicinal chemists who aim to fine-tune a molecule's lipophilicity, metabolic stability, and target engagement. Understanding the physical properties of this compound is, therefore, a critical first step in its journey from a laboratory reagent to a key intermediate in the development of novel therapeutics or advanced materials.

This document is structured to provide not just a list of properties, but a deeper understanding of how these properties are determined and influenced by the compound's molecular architecture. For a senior application scientist, it is imperative to not only present data but also to elucidate the causality behind it, thereby empowering fellow researchers to make informed decisions in their experimental designs.

Core Physical and Chemical Identifiers

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for 2-Chloro-4-fluoro-N-methylaniline.

| Identifier | Value | Source |

| CAS Number | 823189-16-8 | [2] |

| Molecular Formula | C₇H₇ClFN | [2][3][4] |

| Molecular Weight | 159.59 g/mol | [2] |

| IUPAC Name | 2-chloro-4-fluoro-N-methylaniline | [2] |

| Canonical SMILES | CNC1=CC=C(F)C=C1Cl | [2] |

| InChI Key | YVVKDPSCNAOEOK-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥95% | [2][3] |

Experimentally Determined and Predicted Physical Properties

Direct experimental data for 2-Chloro-4-fluoro-N-methylaniline is not extensively available in the public domain. This is a common scenario for novel or specialized chemical entities. In such cases, a combination of data from closely related compounds and computational predictions provides a robust starting point for experimental work.

Comparative Analysis with Structural Analogs

To build a reliable profile for our target compound, we can examine the physical properties of its structural isomers and analogs. This comparative approach allows us to understand the individual and collective contributions of the chloro, fluoro, and N-methyl groups to the overall physical characteristics.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-Chloro-4-methylaniline | 615-65-6 | 7 | 223-225 | 1.151 |

| 2-Chloro-4-fluoroaniline | 2106-02-7 | - | 120 / 39.8 mmHg | 1.34 (at 20°C) |

| 2-Fluoro-4-methylaniline | 452-80-2 | - | 70-71 / 7 mmHg | 1.108[5] |

| 4-Fluoro-N-methylaniline | 459-59-6 | - | 79 / 11 mmHg | 1.040[6] |

| 2-Chloro-4-fluoro-5-methylaniline | 124185-35-9 | 69-71 | 224.2 (Predicted) | 1.2175 (Estimate)[7] |

Expert Insights:

-

The N-methylation of the aniline nitrogen generally leads to a decrease in the boiling point compared to the primary amine counterpart due to the reduction in hydrogen bonding capabilities.

-

The presence of a halogen atom is expected to increase the boiling point and density compared to the non-halogenated analog due to increased molecular weight and stronger intermolecular van der Waals forces.

-

The relative positions of the substituents will influence the crystal packing and, consequently, the melting point. For instance, the solid nature of 2-Chloro-4-fluoro-5-methylaniline (mp 69-71 °C) suggests that our target compound might also be a solid at room temperature.[7]

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, formulation, and reaction chemistry. A systematic approach to solubility determination provides a comprehensive understanding of its behavior in various solvent systems.

Predicted Solubility:

Based on the "like dissolves like" principle, 2-Chloro-4-fluoro-N-methylaniline, with its polar C-Cl, C-F, and C-N bonds and a nonpolar aromatic ring, is expected to be:

-

Slightly soluble to insoluble in water. The presence of the halogen atoms and the methyl group on the nitrogen reduces the propensity for hydrogen bonding with water compared to aniline.

-

Soluble in a range of organic solvents. Good solubility is anticipated in polar aprotic solvents (e.g., acetone, ethyl acetate) and chlorinated solvents (e.g., dichloromethane, chloroform). Solubility in less polar solvents like toluene and hexanes is expected to be moderate to low.

Methodologies for Physical Property Determination: A Self-Validating System

To ensure the scientific integrity of the data, it is crucial to employ standardized and well-understood experimental protocols. The following sections detail the methodologies for determining the key physical properties of 2-Chloro-4-fluoro-N-methylaniline.

Workflow for Comprehensive Physical Property Analysis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tenovapharma.com [tenovapharma.com]

- 4. 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-methylaniline 99 452-80-2 [sigmaaldrich.com]

- 6. 4-FLUORO-N-METHYLANILINE CAS#: 459-59-6 [m.chemicalbook.com]

- 7. 2-CHLORO-4-FLUORO-5-METHYLANILINE | 124185-35-9 [chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-fluoro-N-methylaniline

Executive Summary

2-Chloro-4-fluoro-N-methylaniline (CAS: 823189-16-8) represents a critical halogenated aniline scaffold in medicinal chemistry. Often utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and agrochemical herbicides, its structural integrity relies on the precise balance of electron-withdrawing halogens (Cl, F) and the electron-donating N-methyl group.[1]

This technical guide moves beyond basic stoichiometry to provide a rigorous analysis of the molecule's physicochemical properties, a validated synthetic route minimizing over-alkylation, and a multi-modal analytical workflow for purity confirmation.

Physicochemical Identity & Molecular Weight Analysis[1][2][3][4][5]

The precise molecular weight of 2-Chloro-4-fluoro-N-methylaniline is not a single static number; it is a distribution essential for mass spectrometry (MS) interpretation.

Quantitative Profile[1][6]

| Property | Value | Technical Note |

| Molecular Formula | C₇H₇ClFN | |

| Average Molecular Weight | 159.59 g/mol | Used for stoichiometric calculations (weighing).[1] |

| Monoisotopic Mass | 159.0251 Da | Used for HRMS (High-Resolution Mass Spec) identification.[1] |

| CAS Number | 823189-16-8 | Primary identifier for the N-methyl derivative. |

| Physical State | Oil / Low-melting solid | Anilines oxidize; store cold (2-8°C) and dark. |

| Isotopic Pattern | M (100%) / M+2 (32%) | Distinctive 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

Structural Significance

The Molecular Weight of 159.59 g/mol is derived from the sum of atomic weights:

-

Carbon (C₇): 84.077

-

Hydrogen (H₇): 7.056

-

Nitrogen (N): 14.007

-

Fluorine (F): 18.998 (Monoisotopic)

-

Chlorine (Cl): 35.45 (Natural abundance average)

Critical Insight for MS Analysis: When analyzing this compound via LC-MS, do not look solely for the 159.6 peak. In positive electrospray ionization (ESI+), the protonated species

Synthetic Methodology: The Reductive Amination Route[1]

Direct alkylation of 2-chloro-4-fluoroaniline with methyl iodide (MeI) is discouraged due to the "Polyalkylation Trap"—it is difficult to stop the reaction at the secondary amine stage, leading to quaternary ammonium salts.

Recommended Protocol: Reductive Amination using Paraformaldehyde and Sodium Borohydride (

Reaction Scheme Visualization

Figure 1: Step-wise reductive amination pathway preventing over-alkylation.

Detailed Protocol

-

Imine Formation:

-

Dissolve 2-chloro-4-fluoroaniline (1.0 eq) in Methanol (

). -

Add Paraformaldehyde (1.2 eq) and a catalytic amount of Sodium Methoxide (

). -

Reflux for 2–4 hours. Checkpoint: Monitor via TLC (disappearance of primary amine).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Slowly add Sodium Borohydride (

, 1.5 eq) portion-wise (gas evolution occurs). -

Allow to warm to room temperature and stir overnight.

-

-

Workup:

-

Quench with water.[2] Extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using orthogonal analytical techniques.

QC Logic Flow

Figure 2: Quality Control Decision Tree for batch release.

Expected NMR Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

2.85 (s, 3H,

-

3.90 (br s, 1H,

- 6.50 – 7.10 (m, 3H, Aromatic protons). Note: The fluorine atom will split aromatic signals into complex multiplets.

-

2.85 (s, 3H,

-

¹⁹F NMR:

-

Expect a singlet around -120 to -130 ppm (relative to

).

-

Safety & Handling (E-E-A-T)

Warning: Halogenated anilines are potent toxicological agents.

-

Acute Toxicity: High risk of toxicity via inhalation, ingestion, and skin contact (H301+H311+H331).

-

Specific Hazard: Absorption through skin can cause methemoglobinemia (blue lips/fingernails, hypoxia).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines darken upon oxidation.

Emergency Protocol: If skin contact occurs, wash immediately with polyethylene glycol (PEG 300) or massive amounts of soap and water. Do not use ethanol (enhances absorption).

References

-

PubChem. (n.d.).[3] Compound Summary for CID 84764194: 3-Chloro-4-fluoro-2-methylaniline (Isomer Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 2-Chloro-4-fluoro-N-methylaniline

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation of this compound. In the absence of publicly available experimental spectra for 2-Chloro-4-fluoro-N-methylaniline, this guide leverages high-quality data from its primary analog, 2-chloro-4-fluoroaniline, to predict and interpret its spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

2-Chloro-4-fluoro-N-methylaniline is a halogenated aromatic amine with a molecular weight of 159.59 g/mol [1][2][3]. Its structure, featuring a chloro and a fluoro substituent on the aniline ring, as well as a methyl group on the nitrogen atom, gives rise to a unique spectroscopic fingerprint.

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-N-methylaniline

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-fluoro-N-methylaniline | [1] |

| CAS Number | 823189-16-8 | [1] |

| Molecular Formula | C₇H₇ClFN | [1] |

| Molecular Weight | 159.59 g/mol | [1][2][3] |

| Canonical SMILES | CNC1=CC=C(F)C=C1Cl | [1] |

| InChI Key | YVVKDPSCNAOEOK-UHFFFAOYSA-N | [1] |

digraph "2_Chloro_4_fluoro_N_methylaniline" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"]; N [label="N", pos="2.1,1.5!"]; H_N [label="H", pos="2.8,1.5!"]; C_Me [label="C", pos="2.1,2.5!"]; H1_Me [label="H", pos="1.6,3!"]; H2_Me [label="H", pos="2.6,3!"]; H3_Me [label="H", pos="2.1,3.5!"]; Cl [label="Cl", pos="-1.7,1.5!"]; F [label="F", pos="2.6,-1.5!"]; H3[label="H", pos="-2.1,-1.25!"]; H5[label="H", pos="1.7,1.25!"]; H6[label="H", pos="-0.5,-2.25!"];

// Aromatic ring bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituent bonds C1 -- N; N -- H_N; N -- C_Me; C_Me -- H1_Me; C_Me -- H2_Me; C_Me -- H3_Me; C4 -- Cl; C3 -- F; C2 -- H3; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of 2-Chloro-4-fluoro-N-methylaniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-Chloro-4-fluoro-N-methylaniline in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons.

Predicted ¹H NMR Data

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the N-methyl group. Based on the analysis of structurally similar compounds, the following chemical shifts are anticipated.

Table 2: Predicted ¹H NMR Spectral Data for 2-Chloro-4-fluoro-N-methylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H (position 6) | 7.0 - 7.2 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| Aromatic-H (position 5) | 6.8 - 7.0 | Doublet of doublets of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |

| Aromatic-H (position 3) | 6.6 - 6.8 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| N-H | 3.5 - 4.5 | Broad singlet | - |

| N-CH₃ | 2.8 - 3.0 | Singlet | - |

Predicted data is based on known substituent effects and analysis of related compounds such as 2-chloro-4-fluoroaniline[4] and 2-chloro-4-methylaniline[5].

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-fluoro-N-methylaniline in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted spectrum of 2-Chloro-4-fluoro-N-methylaniline would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Predicted ¹³C NMR Data

The chemical shifts of the carbon atoms are influenced by the nature of the directly attached atoms and the substituents on the aromatic ring.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Chloro-4-fluoro-N-methylaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-N | 145 - 150 |

| C-Cl | 115 - 120 |

| C-F | 155 - 160 (doublet, ¹JCF ≈ 240-250 Hz) |

| Aromatic CH | 110 - 130 |

| N-CH₃ | 30 - 35 |

Predictions are based on additivity rules and comparison with analogs like 2-chloro-4-fluoroaniline.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are crucial.

-

Data Processing: Process the data similarly to ¹H NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

For 2-Chloro-4-fluoro-N-methylaniline, a soft ionization technique like Electrospray Ionization (ESI) would primarily show the protonated molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.

Table 4: Predicted m/z Values for Major Ions of 2-Chloro-4-fluoro-N-methylaniline

| Ion | Predicted m/z | Ionization Method | Notes |

| [M+H]⁺ | 160.03 | ESI | The protonated molecular ion. The presence of the chlorine isotope ³⁷Cl will result in a smaller peak at m/z 162.03. |

| [M]⁺˙ | 159.02 | EI | The molecular ion. The isotopic pattern for one chlorine atom (M⁺˙ and M+2⁺˙ in a ~3:1 ratio) will be observed. |

| [M-CH₃]⁺ | 144.00 | EI | Loss of the methyl group. |

| [M-Cl]⁺ | 124.03 | EI | Loss of a chlorine radical. |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature in the mass spectrum of chlorinated compounds[6].

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

MS Analysis: In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio.

Caption: Predicted EI fragmentation of 2-Chloro-4-fluoro-N-methylaniline.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-4-fluoro-N-methylaniline is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the C-N, C-Cl, and C-F bonds.

Table 5: Predicted Major IR Absorption Bands for 2-Chloro-4-fluoro-N-methylaniline

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (N-CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C stretch | 1500 - 1600 | Strong |

| C-N stretch | 1250 - 1350 | Strong |

| C-F stretch | 1200 - 1250 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Predictions are based on characteristic group frequencies and data from related anilines[7][8].

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of liquid 2-Chloro-4-fluoro-N-methylaniline directly onto the ATR crystal.

-

Sample Spectrum: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-4-fluoro-N-methylaniline. By leveraging data from close structural analogs and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectra for this class of compounds. This guide serves as a valuable resource for the identification, characterization, and quality control of 2-Chloro-4-fluoro-N-methylaniline in research and development settings.

References

-

PubChem. 3-Chloro-4-fluoro-2-methylaniline. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-chloro-2-methylpropane. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Chloro-3-fluoro-2-methylaniline|CAS 1096113-25-5 [benchchem.com]

- 3. 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]

- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. N-Methylaniline(100-61-8) IR Spectrum [chemicalbook.com]

Technical Monograph: 2-Chloro-4-fluoro-N-methylaniline

This guide provides a technical framework for the safe handling, storage, and experimental application of 2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8) . It is designed for medicinal chemists and process safety engineers who require actionable data beyond standard Safety Data Sheets (SDS).

Chemical Identity & Physicochemical Profile

2-Chloro-4-fluoro-N-methylaniline is a halogenated secondary aniline derivative.[1][2] It serves as a critical pharmacophore in the synthesis of Type I and Type II kinase inhibitors , specifically designed to interact with the ATP-binding hinge region of target proteins (e.g., EGFR, BRAF) where the N-methyl group modulates solubility and metabolic stability.

| Property | Value / Description | Operational Implication |

| CAS Number | 823189-16-8 | Use for inventory tracking and regulatory compliance. |

| Molecular Formula | MW: 159.59 g/mol . | |

| Physical State | Viscous Liquid / Oil (Ambient) | Handle as a liquid; susceptible to "creeping" on glass surfaces. |

| Appearance | Colorless to pale pink/brown | Self-Validating Indicator: Darkening to deep brown/red indicates significant oxidation. Purify before use if opaque. |

| Boiling Point | ~230–235 °C (Predicted) | Low volatility at RT, but generates toxic vapors upon heating. |

| Flash Point | ~94–98 °C | Combustible Class IIIB. Avoid open flames; use oil baths or heating mantles, never Bunsen burners. |

| Solubility | DMSO, MeOH, DCM, EtOAc | Lipophilic. Poor water solubility limits aqueous waste removal without pH adjustment. |

| pKa (Conjugate Acid) | ~2.5–3.5 (Estimated) | Weakly basic due to electron-withdrawing halogens. Requires strong acid (e.g., 1M HCl) for complete protonation/extraction. |

Hazard Assessment & Toxicology Mechanics

This compound possesses a "Toxic Aniline" core, modified by halogenation. The safety protocol must address two distinct toxicity mechanisms:

A. Methemoglobinemia (The Aniline Effect)

Like its parent N-methylaniline, this compound can undergo metabolic N-hydroxylation (via CYP450). The resulting metabolite oxidizes ferrous hemoglobin (

-

Symptom: Cyanosis (blue lips/fingernails) without respiratory distress.

-

Counter-Measure: Work strictly within a fume hood. Methylene blue is the clinical antidote, but prevention is the only acceptable lab standard.

B. Specific Organ Toxicity (STOT-RE)

Halogenated anilines are hepatotoxic and nephrotoxic. The N-methyl group facilitates skin absorption, making dermal exposure the highest risk vector in a laboratory setting.

-

GHS Classification (Derived):

-

Acute Tox. 3 (Oral/Dermal/Inhalation) – Toxic if swallowed, in contact with skin, or inhaled.

-

STOT RE 2 – May cause damage to organs (blood, liver, kidneys) through prolonged exposure.

-

Aquatic Acute 1 – Very toxic to aquatic life.

-

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged handling of N-methylated anilines due to rapid permeation.

Hierarchy of Controls

-

Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).

-

Secondary Barrier: Drip trays (polypropylene) under all reaction vessels.

-

PPE Configuration:

-

Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate for liquids.

-

Hands (The "Double-Glove" Protocol):

-

Inner Layer: 4-mil Nitrile (Dexterity).

-

Outer Layer:Silver Shield® (Laminate) or thick Butyl Rubber (Chemical Resistance). Nitrile alone degrades in <15 mins against N-methylanilines.

-

-

Body: Lab coat (buttoned) + Chemical-resistant apron if handling >50g.

-

Operational Protocols: A Self-Validating Workflow

Protocol A: Safe Receiving & Storage

Logic: Prevent oxidative degradation and undetected leakage.

-

Receipt: Inspect the bottle through the packaging. If the liquid is dark brown/black , reject the lot or mark for redistillation.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

-

Why? Cold storage slows oxidation. Inert gas prevents the formation of azo-dimers.

-

-

Secondary Containment: Place the bottle inside a sealed polyethylene bag or desiccator within the fridge to prevent cross-contamination of food/media.

Protocol B: Reaction Setup (Liquid Handling)

Logic: Eliminate aerosol generation and skin contact.

-

Weighing: Do not weigh into an open boat on a benchtop balance.

-

Correct Method: Tare a septum-capped vial. Add the reagent via syringe inside the hood. Weigh the closed vial.

-

-

Transfer: Use a gas-tight glass syringe with a Luer-lock needle.

-

Avoid: Plastic syringes (plungers may swell/stick due to solvent action of the aniline).

-

-

Quenching Spills:

-

Do not wipe with dry paper towels (increases volatility).

-

Neutralize: Cover spill with 1M HCl saturated absorbents. The acid protonates the amine (

), turning it into a non-volatile salt.

-

Protocol C: Waste Disposal

Logic: Prevent environmental release and downstream reactions.

-

Segregation: Segregate into "Halogenated Organic Waste" .

-

pH Adjustment: Ensure the waste stream is not mixed with strong oxidizers (e.g., Nitric acid), which can cause explosive nitration of the aniline ring.

-

Labeling: Explicitly label as "Toxic / Marine Pollutant."

Visualized Safety Workflow (DOT Diagram)

The following diagram illustrates the critical decision nodes for handling this compound, emphasizing the "Stop/Go" validation steps.

Caption: Decision logic for the safe handling lifecycle of 2-Chloro-4-fluoro-N-methylaniline, emphasizing visual quality control and acidic neutralization of spills.

Emergency Response Profile

| Scenario | Immediate Action | Mechanistic Rationale |

| Skin Contact | Wash with soap & water for 15 mins. Do not use ethanol/solvents. | Solvents increase skin permeability, driving the toxic aniline deeper into the bloodstream. |

| Eye Contact | Flush with water for 15 mins. | The compound is a severe irritant/corrosive; immediate dilution prevents corneal opacity. |

| Inhalation | Move to fresh air. Administer oxygen if cyanotic. | Counteracts methemoglobinemia-induced hypoxia. |

| Ingestion | Do NOT induce vomiting. Seek medical aid. | Vomiting risks aspiration pneumonia; the compound is rapidly absorbed in the GI tract. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84764194, 3-Chloro-4-fluoro-2-methylaniline (Isomer Analog Data). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Methylaniline. Retrieved from [Link]

-

Attwa, M. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Solubility of 2-Chloro-4-fluoro-N-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-N-methylaniline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4-fluoro-N-methylaniline, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document focuses on the theoretical underpinnings of its solubility and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the foundational knowledge and the practical steps necessary to accurately assess and leverage the solubility of this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the developability of a drug candidate.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic availability.[1][3] Consequently, poor aqueous solubility is a major hurdle in drug development, often leading to high required doses and variable bioavailability.[1]

In the realm of chemical synthesis and process development, the solubility of intermediates like 2-Chloro-4-fluoro-N-methylaniline in organic solvents is paramount. It dictates the choice of reaction media, influences reaction kinetics, and is central to the design of efficient crystallization and purification processes. A thorough understanding of a compound's solubility profile across a range of solvents is therefore not just an academic exercise but a critical step in ensuring the robustness and scalability of pharmaceutical manufacturing.

This guide will first delve into the theoretical aspects that govern the solubility of 2-Chloro-4-fluoro-N-methylaniline, based on its molecular structure. It will then provide detailed, actionable protocols for determining its solubility, from rapid screening methods to the gold-standard equilibrium solubility measurements.

Theoretical Framework: Predicting the Solubility of 2-Chloro-4-fluoro-N-methylaniline

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces between the solute and the solvent.[4][5] To predict the solubility of 2-Chloro-4-fluoro-N-methylaniline, we must first examine its physicochemical properties.

2.1. Physicochemical Properties of 2-Chloro-4-fluoro-N-methylaniline

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | [6] |

| Molecular Weight | 159.59 g/mol | [6][7] |

| LogP | 2.193 | [6] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Hydrogen Bond Donors | 1 | [8] |

The LogP value of 2.193 indicates that 2-Chloro-4-fluoro-N-methylaniline is a moderately lipophilic compound, suggesting a preference for non-polar organic solvents over water. The presence of a secondary amine group provides a hydrogen bond donor, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors.[8] These features allow for a range of interactions with various solvents.

2.2. Factors Influencing Solubility

Several factors will influence the solubility of 2-Chloro-4-fluoro-N-methylaniline in a given organic solvent:

-

Polarity: The polarity of the solvent will play a significant role.[4][5][9] Given the compound's moderate lipophilicity, it is expected to have good solubility in solvents of intermediate polarity such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility in highly non-polar solvents like hexanes may be more limited, as will its solubility in highly polar solvents like water.

-

Hydrogen Bonding: The ability of the solvent to participate in hydrogen bonding will be crucial.[5] Protic solvents (e.g., alcohols) that can both donate and accept hydrogen bonds are likely to be effective at solvating the N-H group and the fluorine and nitrogen atoms. Aprotic polar solvents (e.g., acetone, DMSO) that can only accept hydrogen bonds will also be effective, though perhaps to a lesser extent than protic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[4][9][10] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Molecular Size and Shape: While less of a differentiating factor for a single solute, the size and shape of the solvent molecules can influence how effectively they can pack around the solute molecule.

Based on these principles, a researcher could hypothesize that 2-Chloro-4-fluoro-N-methylaniline will exhibit the highest solubility in polar aprotic and polar protic solvents, with lower solubility in non-polar and highly polar aqueous systems. However, empirical determination is essential for accurate quantitative data.

Experimental Design for Solubility Determination

A tiered approach to solubility determination is often the most efficient. This begins with rapid, high-throughput screening methods to gain a qualitative or semi-quantitative understanding of solubility in a wide range of solvents. This is then followed by more rigorous, low-throughput methods to obtain precise thermodynamic solubility data for a select number of promising solvents.

3.1. Tier 1: Kinetic Solubility Screening

Kinetic solubility measurements are typically performed in the early stages of drug discovery and are well-suited for high-throughput formats.[11][12] In this method, a concentrated stock solution of the compound in a highly solubilizing solvent (commonly DMSO) is added to the test solvent, and the formation of a precipitate is monitored.[11] This provides a rapid assessment of the concentration at which the compound begins to precipitate.

3.2. Tier 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent.[13][14][15] The most common and reliable method for its determination is the shake-flask method.[13][15][16] In this technique, an excess of the solid compound is equilibrated with the solvent over an extended period (typically 24-48 hours) to ensure that a saturated solution is formed.[14][15][16] The concentration of the dissolved compound in the supernatant is then measured.

Detailed Experimental Protocols

The following protocols are provided as a guide for determining the solubility of 2-Chloro-4-fluoro-N-methylaniline.

4.1. Protocol for Kinetic Solubility Assay

This protocol is designed for a 96-well plate format, allowing for the rapid screening of multiple solvents.

Materials:

-

2-Chloro-4-fluoro-N-methylaniline

-

DMSO (Dimethyl sulfoxide)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexanes)

-

96-well microplates

-

Plate shaker

-

Nephelometer or a plate reader capable of measuring turbidity

Procedure:

-

Prepare a Stock Solution: Prepare a 10 mM stock solution of 2-Chloro-4-fluoro-N-methylaniline in DMSO.

-

Solvent Plate Preparation: Add 198 µL of each test solvent to the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This results in a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Measurement: Measure the turbidity of each well using a nephelometer. An increase in turbidity compared to a solvent-only control indicates precipitation.

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Caption: Workflow for the kinetic solubility assay.

4.2. Protocol for Thermodynamic (Shake-Flask) Solubility Assay

This protocol describes the gold-standard method for determining equilibrium solubility.

Materials:

-

2-Chloro-4-fluoro-N-methylaniline (solid)

-

Selected organic solvents

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-Chloro-4-fluoro-N-methylaniline to a glass vial (e.g., 5-10 mg). The exact amount should be recorded.

-

Solvent Addition: Add a known volume of the test solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. It is crucial to ensure that undissolved solid remains present throughout the equilibration period.[17]

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 2-Chloro-4-fluoro-N-methylaniline in the filtrate using a validated analytical method (HPLC or UV-Vis spectroscopy).

Caption: Workflow for the thermodynamic shake-flask solubility assay.

4.3. Analytical Quantification Protocols

4.3.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[18]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of 2-Chloro-4-fluoro-N-methylaniline of known concentrations in the test solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the sample.[19]

4.3.2. UV-Vis Spectrophotometry Method

This method is suitable if 2-Chloro-4-fluoro-N-methylaniline has a significant UV absorbance at a wavelength where the solvent does not absorb.[20][21]

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the test solvent to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at λmax and create a calibration curve of absorbance versus concentration (Beer's Law plot).

-

Sample Analysis: Measure the absorbance of the filtered sample from the shake-flask experiment. Dilute the sample with the solvent if the absorbance is outside the linear range of the calibration curve.

-

Concentration Determination: Use the calibration curve and the measured absorbance to determine the concentration of the compound in the sample.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the quantitative results.

Table 1: Hypothetical Solubility Data for 2-Chloro-4-fluoro-N-methylaniline at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | Value | Value |

| Toluene | 2.38 | Value | Value |

| Ethyl Acetate | 6.02 | Value | Value |

| Acetone | 20.7 | Value | Value |

| Ethanol | 24.5 | Value | Value |

| Methanol | 32.7 | Value | Value |

| Acetonitrile | 37.5 | Value | Value |

| DMSO | 46.7 | Value | Value |

| Water | 80.1 | Value | Value |

Note: The values in this table are placeholders and must be determined experimentally.

The results should be interpreted in the context of the theoretical framework discussed earlier. The correlation between solubility and solvent properties such as polarity and hydrogen bonding capacity should be analyzed. Any deviations from the expected trends should be noted and may warrant further investigation into specific solute-solvent interactions.

Conclusion

References

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. jmpas.com [jmpas.com]

- 4. chemistrynotes.com [chemistrynotes.com]

- 5. google.com [google.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. N-chloro-2-fluoro-N-methylaniline | C7H7ClFN | CID 174698966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. inventivapharma.com [inventivapharma.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 15. enamine.net [enamine.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pharmaguru.co [pharmaguru.co]

- 19. daikinchemicals.com [daikinchemicals.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

2-Chloro-4-fluoro-N-methylaniline as a building block in organic synthesis.

Building Block Series: Halogenated Anilines [1][2][3]

Executive Summary

2-Chloro-4-fluoro-N-methylaniline (CAS: 823189-16-8) is a highly specialized "privileged fragment" in modern drug discovery.[2][3] Unlike generic anilines, this building block offers a pre-installed N-methyl group and a specific 2,4-halogenation pattern that serves two critical functions:

-

Metabolic Shielding: The 4-fluoro substituent blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the final drug candidate.[2][3]

-

Conformational Locking: The 2-chloro substituent introduces steric bulk (ortho-effect) that forces the aniline ring out of planarity when coupled to heteroaromatic cores (e.g., pyrimidines, quinazolines), a geometry often required for selectivity in kinase inhibitor binding pockets.[2][3]

This guide details the strategic application of this scaffold, focusing on its use as a nucleophile in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and DNA Polymerase Theta (Polθ) inhibitors .[3]

Chemical Profile & Strategic Utility[2]

Physical Properties

| Property | Value | Significance |

| CAS Number | 823189-16-8 | Unique identifier (distinct from 2-fluoro-4-methylaniline).[2][3][4] |

| Formula | C₇H₇ClFN | Halogenated secondary amine.[2][5] |

| Mol. Weight | 159.59 g/mol | Low MW allows for "fragment-based" drug design.[2] |

| LogP (Calc) | ~2.2 | Lipophilic; improves membrane permeability of derived amides.[2][3] |

| pKa (Calc) | ~3.5 - 4.0 | Reduced basicity due to electron-withdrawing Cl/F groups; requires stronger bases/catalysts for coupling.[2][3] |

| Appearance | Pale yellow oil/liquid | Prone to oxidation; store under inert gas (Ar/N₂).[2][3] |

Reactivity Landscape

The molecule features three distinct reactive handles, but the secondary amine (N-H) is the primary attachment point.[3]

-

N-H (Nucleophile): The N-methyl group makes this a secondary amine.[2] It is less nucleophilic than a primary aniline due to steric hindrance and the electron-withdrawing effect of the ortho-chloro group.[2][3]

-

C-Cl (Electrophile): Positioned at the 2-position, this chloride is sterically crowded.[2][3] While it can undergo oxidative addition (Suzuki/Buchwald), it is generally stable during standard N-functionalization, allowing it to serve as a "silent" steric handle.[3]

-

C-F (Metabolic Blocker): The C-F bond is chemically inert under standard synthesis conditions, serving purely as a metabolic block.[2][3]

Application Workflows (Visualized)

The following diagram illustrates the primary synthetic pathways for this building block.

Figure 1: Primary synthetic divergence points.[2][3] The N-H moiety is the exclusive reaction site in these pathways.[3]

Experimental Protocols

Protocol A: Synthesis of Acetamido-Linkers (Acylation)

Context: This reaction is a critical first step in synthesizing DNA Polymerase Theta inhibitors (e.g., Novartis or Artios Pharma type scaffolds).[2][3] The electron-poor nature of the aniline requires a non-nucleophilic base to scavenge HCl.[2]

Reagents:

-

Chloroacetyl chloride (1.2 equiv)[3]

-

Triethylamine (Et₃N) (2.0 equiv)[3]

-

Dichloromethane (DCM) (anhydrous)[3]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-chloro-4-fluoro-N-methylaniline (e.g., 140 mg, 0.88 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Et₃N (177 mg, 1.75 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of chloroacetyl chloride (1.2 equiv) in DCM (2 mL) over 10 minutes. Note: The reaction is exothermic.[3]

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–5 hours.

-

Monitoring (Self-Validation):

-

Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO₃ (to remove acid) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (0–30% EtOAc in Hexanes).

Mechanistic Insight: The N-methyl group increases the steric bulk around the nitrogen.[2] If the reaction is too slow, switching the solvent to THF or using a stronger base (NaH) is not recommended due to the risk of side reactions at the chloro-position.[2][3] Instead, use DMAP (0.1 equiv) as a nucleophilic catalyst.[3]

Protocol B: Construction of Kinase Scaffolds (SnAr)

Context: This protocol attaches the aniline to a heterocycle (e.g., 2,4-dichloropyrimidine).[3] This is the "standard" reaction for generating the hinge-binding motif of many TKIs.[2]

Reagents:

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[3]

Step-by-Step Procedure:

-

Setup: Combine the aniline (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in n-butanol (concentration ~0.2 M).

-

Base: Add DIPEA (2.5 equiv).

-

Thermal Activation: Heat the reaction to 80–100°C for 12 hours.

-

Monitoring (Self-Validation):

-

Workup: Cool to RT. The product often precipitates.[2] Filter and wash with cold isopropanol.[2] If no precipitate, evaporate solvent and purify via column chromatography.[3]

Advanced Synthesis: Kinase Inhibitor Workflow

The following diagram details the integration of this building block into a complex drug scaffold, highlighting the regioselectivity considerations.

Figure 2: Sequential functionalization of a pyrimidine core using the target aniline.

Safety & Handling

-

Toxicity: Like all halogenated anilines, this compound is potentially toxic if inhaled, swallowed, or absorbed through the skin.[3] It may induce methemoglobinemia (blue skin discoloration).[2][3]

-

Skin Irritation: The N-methyl group increases lipophilicity, enhancing skin absorption rates compared to the primary aniline.[2][3] Double-gloving (Nitrile) is mandatory.[2][3]

-

Storage: Store at 2–8°C under Argon. The compound can darken upon oxidation; if the liquid is dark brown, purify via short-path distillation before use in sensitive metal-catalyzed reactions.[2][3]

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-4-fluoro-N-methylaniline (CAS 823189-16-8). [2][3]

-

Justia Patents. Acetamido derivatives as DNA Polymerase Theta Inhibitors (Patent Application).[2][3] (Detailed synthesis protocol for acylation).

-

National Institutes of Health (PubChem). Compound Summary: 2-Fluoro-4-methylaniline derivatives and analogs.[2][3] (Structural and property data).[2][3][5][6] [3]

-

Fluorochem. Safety Data Sheet (SDS) for 2-Chloro-4-fluoro-N-methylaniline.

Sources

- 1. CN111303152A - å¤ç¯-æ°¨åºç²é °åºå¡å¶é ®ååç©åå ¶è¯ç©ç¨é - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 3-Chloro-4-fluoro-2-methylaniline | C7H7ClFN | CID 84764194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2-Chloro-N-(3-fluorobenzyl)-4-methylaniline (EVT-3478268) | 1040019-02-0 [evitachem.com]

Protocol for the purification of 2-Chloro-4-fluoro-N-methylaniline

An Application Note and Protocol for the Purification of 2-Chloro-4-fluoro-N-methylaniline

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-Chloro-4-fluoro-N-methylaniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this aniline derivative is paramount for the success of subsequent synthetic steps, impacting reaction yield, impurity profiles, and the overall efficacy of the final product. This guide moves beyond a simple recitation of steps, delving into the causality behind the chosen methodology—normal-phase column chromatography—and embedding self-validating quality control checkpoints. We will cover the entire workflow from initial material characterization and safety protocols to the step-by-step purification process and final purity assessment, ensuring researchers, scientists, and drug development professionals can reliably obtain high-purity material.

Introduction: The Imperative for Purity

2-Chloro-4-fluoro-N-methylaniline is a substituted aniline that serves as a critical building block in organic synthesis. Its molecular structure, featuring chloro, fluoro, and N-methyl groups, provides specific steric and electronic properties that are leveraged in the design of complex target molecules. However, synthetic routes leading to this compound can introduce a variety of impurities, including unreacted starting materials, regioisomers, or by-products from side reactions. These contaminants can interfere with downstream reactions, lead to the formation of undesired products, and complicate further purification steps.

Therefore, a robust and reliable purification protocol is not merely a procedural step but a foundational requirement for synthetic success. This application note details a standard and highly effective method for purifying 2-Chloro-4-fluoro-N-methylaniline using silica gel column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.[1]

Physicochemical Properties and Safety Mandates

A thorough understanding of the compound's properties is essential for designing an effective purification strategy and ensuring laboratory safety.[1] Substituted anilines, as a class, are known for their potential toxicity and require careful handling.[2][3][4]

Table 1: Physicochemical Data for 2-Chloro-4-fluoro-N-methylaniline

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | [5][6] |

| Molecular Weight | 159.59 g/mol | [5] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| Boiling Point | Not readily available; substituted anilines often require vacuum distillation.[7] | N/A |

| CAS Number | 823189-16-8 | [5] |

| Purity (Commercial) | Often available at ≥95% | [5][6] |

Mandatory Safety Protocols

2-Chloro-4-fluoro-N-methylaniline and its structural analogs are classified as hazardous.[5] Adherence to the following safety protocols is non-negotiable.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[2][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

Engineering Controls: All handling of the crude material and the purification process must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste, including contaminated silica gel and solvents, in accordance with institutional and local regulations for hazardous waste.

The Principle of Purification: Normal-Phase Chromatography

The chosen method for purification is normal-phase column chromatography. This technique is exceptionally well-suited for separating moderately polar organic compounds like 2-Chloro-4-fluoro-N-methylaniline from both less polar and more polar impurities.

The core principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase (the eluent).

-

Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar.

-

Mobile Phase (Eluent): A mixture of non-polar (e.g., hexane) and more polar (e.g., ethyl acetate) solvents is used. The overall polarity of the eluent is carefully tuned to achieve separation.

-

Mechanism of Separation: The crude mixture is loaded onto the top of the silica column. As the eluent flows through the column, compounds in the mixture engage in a continuous process of adsorption to the silica gel and desorption back into the eluent.

-

Polar compounds interact strongly with the polar silica gel and are adsorbed more tightly. They travel down the column slowly.

-

Non-polar compounds have a weaker affinity for the silica gel and spend more time in the mobile phase. They travel down the column quickly.

-

2-Chloro-4-fluoro-N-methylaniline has moderate polarity due to the nitrogen atom. By carefully selecting the eluent composition, we can ensure that it moves down the column at a different rate than potential impurities, allowing for its isolation in pure fractions.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating Thin-Layer Chromatography (TLC) for method development and in-process monitoring.

Materials and Reagents

-

Crude 2-Chloro-4-fluoro-N-methylaniline (≥95% purity)

-

Silica Gel (for column chromatography, standard grade, 60 Å, 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (for sample loading)

-

TLC Plates (silica gel 60 F₂₅₄)

-

Glass chromatography column with stopcock

-

Cotton or glass wool

-

Sand (washed)

-

Beakers, Erlenmeyer flasks, test tubes for fraction collection

-

Rotary evaporator

-

UV lamp (254 nm)

Workflow Visualization

Caption: Workflow for the purification of 2-Chloro-4-fluoro-N-methylaniline.

Step 1: Eluent System Selection via TLC (The Predictive Step)

The causality behind a successful separation lies in choosing the correct eluent. This is determined empirically using TLC.

-

Prepare a Dilute Sample: Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

-

Spot the TLC Plate: Use a capillary tube to spot the dilute sample onto the baseline of a TLC plate.

-

Develop the Plate: Place the plate in a sealed chamber containing a small amount of a test eluent system. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate.

-

Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

-

Analyze the Result (Rf Value): The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

-

The ideal eluent system for column chromatography will give the target compound an Rf value of approximately 0.25-0.35 .

-

If the spot remains on the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 90:10).

-

If the spot moves with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate (e.g., to 98:2).

-

This step is critical: it predicts the behavior of the compound on the column, preventing wasted time and materials.

-

Caption: Logic for determining the optimal eluent system using TLC analysis.

Step 2: Column Preparation

-

Select Column Size: For purifying 1-2 grams of crude material, a column with a diameter of ~4-5 cm is appropriate. The amount of silica should be 50-100 times the mass of the crude product.

-

Plug the Column: Insert a small plug of cotton or glass wool at the bottom of the column.

-

Add Sand: Add a thin layer (~1 cm) of sand over the plug.

-

Pack the Column (Slurry Method):

-

In a beaker, mix the required amount of silica gel with the starting eluent (determined in Step 1) to form a free-flowing slurry.

-

Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

-

Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Gently tap the column to ensure even packing and remove air bubbles. A uniform packing is essential for good separation.

-

Add another thin layer of sand on top of the packed silica to prevent disruption during sample loading. Drain the eluent until its level is just at the top of the sand layer.

-

Step 3: Sample Loading and Elution

-

Prepare the Sample: Dissolve the crude 2-Chloro-4-fluoro-N-methylaniline in a minimal amount of dichloromethane or the eluent mixture. A concentrated band is key.

-

Load the Column: Carefully pipette the dissolved sample onto the top of the sand layer.

-

Adsorb the Sample: Open the stopcock and drain the solvent until the sample has fully entered the sand/silica bed. Rinse the sides of the column with a tiny amount of eluent and drain again. Repeat once more.

-

Add Eluent: Carefully fill the column with the eluent.

-

Begin Elution: Open the stopcock and begin collecting fractions in test tubes or flasks. Maintain a constant flow rate. Never let the column run dry.

Step 4: Fraction Monitoring and Isolation

-

Monitor via TLC: As fractions are collected, spot each one (or every few) on a TLC plate alongside a spot of the original crude material.

-

Identify Pure Fractions: Develop and visualize the TLC plates. The fractions containing only the spot corresponding to the target compound (at Rf ≈ 0.3) are pure.

-

Combine and Evaporate: Combine all pure fractions into a round-bottom flask. Remove the solvent using a rotary evaporator under reduced pressure. The result should be the purified 2-Chloro-4-fluoro-N-methylaniline as an oil or solid.

Purity Assessment: The Validation System

The final step is to confirm the purity and identity of the isolated compound. This is the "trustworthiness" pillar of the protocol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for assessing purity.[9] A single, sharp peak on the gas chromatogram indicates high purity. The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 159 and an M+2 peak at m/z ≈ 161 with an intensity ratio of ~3:1, which is characteristic of a compound containing one chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The spectra should be clean, with integrations in the ¹H NMR corresponding to the correct number of protons and chemical shifts consistent with the structure. Spectral data for similar aniline compounds can be found in chemical databases.[10][11]

Table 2: Troubleshooting Guide for Column Chromatography

| Problem | Probable Cause(s) | Solution(s) |

| Poor Separation | - Eluent polarity is too high.- Column was overloaded.- Sample band was too diffuse. | - Re-develop the eluent system using TLC.- Use less crude material or a larger column.- Load the sample in a smaller volume of solvent. |

| Cracked Silica Bed | - Column ran dry.- Packing was not uniform. | - Ensure the solvent level is always above the silica bed.- Repack the column carefully using the slurry method. |

| Compound Won't Elute | - Eluent polarity is too low. | - Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexane:EtOAc) during the elution process (gradient elution). |

| Streaking on TLC | - Sample is too concentrated.- Compound is acidic/basic. | - Dilute the sample before spotting.- Add a trace amount of triethylamine (~0.1%) to the eluent to suppress interactions of the basic aniline with the acidic silica gel.[12] |

Conclusion

This application note provides a detailed, robust, and scientifically grounded protocol for the purification of 2-Chloro-4-fluoro-N-methylaniline. By integrating the predictive power of TLC for method development with the separation efficiency of column chromatography, this procedure enables the reliable isolation of high-purity material. The emphasis on safety, the explanation of underlying principles, and the inclusion of analytical validation steps ensure that researchers can confidently produce material suitable for the demanding applications in pharmaceutical and chemical development.

References

- Google Patents. (n.d.). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.

-

Khan, W. et al. (2014). Does aniline stick in columns during column chromatography? ResearchGate. [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. PrepChem.com. [Link]

-

Tshangana, C. S., & Nxumalo, W. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. tenovapharma.com [tenovapharma.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Analytical methods for 2-Chloro-4-fluoro-N-methylaniline characterization

Application Note: Analytical Characterization of 2-Chloro-4-fluoro-N-methylaniline

Introduction & Scope

2-Chloro-4-fluoro-N-methylaniline (CAS: 823189-16-8) is a critical pharmacophore and intermediate used in the synthesis of kinase inhibitors (specifically anilinopyrimidines) and advanced agrochemicals. Its unique substitution pattern—combining an electron-withdrawing fluorine, a steric chlorine, and a secondary amine—modulates both the metabolic stability and binding affinity of final drug candidates.

This guide provides a validated analytical framework for its characterization. Unlike generic aniline protocols, this workflow addresses the specific challenges of this molecule:

-

Basicity: The N-methyl group increases basicity compared to the primary aniline, necessitating pH control to prevent peak tailing.

-

Impurity Profiling: Differentiating the target secondary amine from the likely unreacted primary amine (starting material) and over-methylated tertiary amine (N,N-dimethyl impurity).

-

Volatility: As a liquid with moderate volatility, GC is a viable orthogonal technique to HPLC.

Physicochemical Profile

| Property | Value / Description | Analytical Implication |

| Structure | (Inferred) | C7H7ClFN |

| Molecular Weight | 159.59 g/mol | Monoisotopic mass for MS: ~159.02 |

| Physical State | Liquid (Pale yellow to brown) | Weighing errors possible; use density or volumetric transfer.[1] |

| Solubility | Soluble in MeOH, ACN, DMSO | Compatible with Reverse Phase HPLC. |

| pKa (Calc.) | ~3.5 - 4.5 (Aniline nitrogen) | Weak base; ionized at acidic pH, neutral at basic pH. |

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Objective: Primary assay for purity (>98%) and quantification of related impurities.

Expert Insight: Standard acidic mobile phases (0.1% Formic Acid) protonate the aniline (R-NH2+-Me), often causing interaction with residual silanols on the column, leading to peak tailing.

-

Recommendation: Use a High pH mobile phase (pH 10). This keeps the aniline neutral (unprotonated), improving peak shape, retention, and loading capacity on hybrid-silica columns.

Protocol Parameters

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Hybrid particles resist high pH dissolution.[1] |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10 with NH4OH) | Ensures analyte neutrality for sharp peaks. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Gradient | 0 min: 5% B 15 min: 95% B 20 min: 95% B 20.1 min: 5% B | Generic gradient to catch polar starting materials and non-polar over-alkylated impurities.[1] |

| Detection | UV @ 254 nm (primary), 210 nm (secondary) | 254 nm targets the aromatic ring; 210 nm for non-aromatic impurities. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer. |

Impurity Separation Logic (Elution Order)

-

2-Chloro-4-fluoroaniline (Starting Material): Most polar (Primary amine). Elutes first.

-

2-Chloro-4-fluoro-N-methylaniline (Target): Intermediate polarity.

-

2-Chloro-4-fluoro-N,N-dimethylaniline (Impurity): Most lipophilic (Tertiary amine). Elutes last.

Method 2: Gas Chromatography (GC-FID/MS)[1]

Objective: Orthogonal purity check and residual solvent analysis. Why GC? Halogenated anilines are volatile and thermally stable. GC offers superior resolution for structural isomers that might co-elute in HPLC.

Protocol Parameters

-

System: Agilent 7890/8890 or equivalent.

-

Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split ratio 50:1 @ 250°C.

-

Oven Program:

-

Initial: 50°C (Hold 1 min) - Traps solvents.

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 5 min).

-

-

Detector (FID): 300°C. H2/Air standard flows.

Expert Note: If analyzing for residual methylating agents (e.g., Methyl Iodide), use a headspace sampler or a lower initial oven temperature (35°C) to prevent loss of these highly volatile impurities.

Method 3: Spectroscopic Identification (NMR)

Objective: Structural confirmation. Key Feature: The fluorine atom provides a distinct "fingerprint" via J-coupling in both 1H and 13C spectra.

1H NMR (400 MHz, DMSO-d6 or CDCl3)

-

N-Methyl Group: Look for a singlet (or doublet if H-F coupling is long-range, though rare) at δ ~2.7 - 2.9 ppm . Integration = 3H.

-

Amine Proton (NH): Broad singlet at δ ~4.0 - 5.0 ppm (exchangeable with D2O).

-

Aromatic Region (δ 6.5 - 7.5 ppm):

-

Three distinct protons.

-

Splitting: Complex due to 19F coupling. Expect doublet of doublets (dd) or multiplets.

-

Validation: The coupling constants (

) are typically 8-10 Hz for ortho and 5-6 Hz for meta.

-

19F NMR (376 MHz)

-

Signal: Single distinct peak around δ -110 to -130 ppm (relative to CFCl3).

-

Utility: Highly specific for confirming the presence and integrity of the C-F bond.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for characterizing a new batch of 2-Chloro-4-fluoro-N-methylaniline.

Figure 1: Analytical workflow for batch release of 2-Chloro-4-fluoro-N-methylaniline.

Troubleshooting & Validation Guide

| Issue | Probable Cause | Corrective Action |

| HPLC Peak Tailing | Protonated amine interacting with silanols.[1] | Switch to High pH Buffer (Ammonium Bicarbonate, pH 10) or add 0.1% Triethylamine (TEA) to acidic mobile phase as a sacrificial base. |

| Extra Peak in GC | Thermal degradation of N-oxide impurities (if present). | Lower inlet temperature to 200°C. Ensure liner is clean and deactivated. |

| Low Assay Value | Hygroscopic moisture absorption. | Perform Karl Fischer (KF) titration. Correct assay on an anhydrous basis. |

| Ghost Peaks | Carryover from previous high-conc injection.[1] | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Palladium-catalyzed reactions involving 2-Chloro-4-fluoro-N-methylaniline

Application Note: Palladium-Catalyzed Functionalization of 2-Chloro-4-fluoro-N-methylaniline

Abstract

This technical guide details the chemo-selective functionalization of 2-Chloro-4-fluoro-N-methylaniline (CAS: 116759-33-2), a critical scaffold in the synthesis of kinase inhibitors and CNS-active agents. The molecule presents a unique synthetic challenge: a nucleophilic secondary amine (

Chemo-Selectivity & Substrate Analysis

Successful functionalization requires understanding the electronic and steric landscape of the substrate.

| Feature | Chemical Property | Synthetic Implication |

| C2-Chlorine | Electrophilic, ortho-position | Primary Reactive Handle. Sterically hindered. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate Oxidative Addition (OA). |

| N-Methylamine | Nucleophilic, Secondary | Competitor. Can coordinate to Pd(II), poisoning the catalyst. May require protection (Boc/Ac) if using non-specialized ligands. |

| C4-Fluorine | Electron-withdrawing | Modulator. Increases the acidity of the NH proton. Generally stable to standard Pd-coupling conditions; acts as a metabolic blocker. |

Reaction Landscape Visualization

The following diagram illustrates the divergent pathways available for this substrate.

Figure 1: Divergent synthetic pathways. The C-Cl bond allows for scaffold extension, while the N-H bond allows for core diversification.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Displacement of the C2-Chlorine with an aryl boronic acid to form a biaryl system. Challenge: The ortho-chlorine is a difficult electrophile due to the high energy barrier of oxidative addition and steric hindrance. Solution: Use SPhos or XPhos . These ligands are bulky (promoting Reductive Elimination) and electron-rich (accelerating Oxidative Addition).

Materials

-

Substrate: 2-Chloro-4-fluoro-N-methylaniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water.

Step-by-Step Procedure

-

Pre-Catalyst Activation: In a separate vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir at room temperature (RT) for 5 minutes until the solution turns a rich orange/red (formation of the active Pd(0)L species).

-

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate, Aryl Boronic Acid, and finely ground K₃PO₄.

-

Inertion: Seal the vessel and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Syringe in the degassed Toluene/Water mixture.

-

Catalyst Addition: Syringe the pre-formed catalyst solution into the reaction vessel.

-

Heating: Heat the mixture to 100°C for 4–12 hours. Note: Monitor via TLC (Hexane/EtOAc). The starting material (aniline) usually fluoresces blue/purple under UV.

-